Sulcatine G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-hydroxy-1-[(1S,2R,5S,6S,7R)-6-hydroxy-2,9,9-trimethyl-5-tricyclo[5.3.0.02,5]decanyl]ethanone |
InChI |
InChI=1S/C15H24O3/c1-13(2)6-9-10(7-13)14(3)4-5-15(14,12(9)18)11(17)8-16/h9-10,12,16,18H,4-8H2,1-3H3/t9-,10+,12+,14-,15-/m1/s1 |
InChI Key |
DMRAJSLRVFLBDY-PCAYGOKWSA-N |
Isomeric SMILES |
C[C@]12CC[C@]1([C@H]([C@H]3[C@@H]2CC(C3)(C)C)O)C(=O)CO |
Canonical SMILES |
CC1(CC2C(C1)C3(CCC3(C2O)C(=O)CO)C)C |
Synonyms |
sulcatine G |
Origin of Product |
United States |
Isolation Methodologies and Biological Origin of Sulcatine G
The journey to obtaining pure Sulcatine G begins with the cultivation of its fungal producer, followed by a series of extraction and purification steps.
Cultivation Techniques for Laurilia sulcata (Basidiomycetes)
Laurilia sulcata is a species of crust fungus belonging to the Basidiomycetes. wikipedia.org For the production of this compound, this fungus is typically grown in still liquid cultures. rsc.org A common medium used for its cultivation is a malt, peptone, and glucose agar (B569324) (MPGA) based broth. The fungus is maintained on MPGA slants before being introduced into the liquid culture for metabolite production. In culture, Laurilia sulcata is known to grow relatively fast and produce strong oxidase reactions. usda.gov
Extraction and Fractionation Strategies for Compound Enrichment
Following cultivation, the fungal culture, including both the mycelium and the culture broth, is subjected to extraction procedures to isolate the secondary metabolites. A common approach involves the use of organic solvents to partition the compounds of interest. For instance, a biphasic fractionation method using a chloroform/methanol/water system can be employed to separate proteins, polar metabolites, and lipids from the same sample. nih.govnih.gov This multi-omics approach allows for the comprehensive analysis of different biomolecules. nih.gov Another method involves extraction with ethyl acetate (B1210297). The resulting crude extract contains a mixture of various metabolites, including this compound.
To enrich the extract with the desired compound, fractionation is performed. This involves separating the crude extract into different fractions based on the chemical properties of the constituents. This initial separation helps to reduce the complexity of the mixture before further purification.
Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)
Chromatography is a crucial step in the purification of this compound from the enriched fractions. ijpsjournal.comsolubilityofthings.com Column chromatography using flash silica (B1680970) gel is a primary technique employed. The extract is loaded onto the column, and a solvent system, such as a hexane-ethyl acetate mixture, is used as the eluent to separate the components. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent). ijpsjournal.comsolubilityofthings.com
Further purification can be achieved using techniques like Preparative Layer Chromatography (PLC) and High-Performance Liquid Chromatography (HPLC). nih.gov These methods offer higher resolution and are used to isolate this compound to a high degree of purity. nih.gov The final isolated compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its structure.
Mycological and Ecological Aspects of this compound-Producing Organisms
Understanding the producing organism and its environment provides insights into the conditions that favor the synthesis of this compound.
Taxonomy and Phylogeny of Laurilia sulcata
Laurilia sulcata is the type species of the monotypic genus Laurilia, belonging to the order Russulales. wikipedia.orgredlist.info Originally described as Stereum sulcatum, it was later placed in the genus Laurilia by Czech mycologist Zdeněk Pouzar in 1959. wikipedia.org Phylogenetic analyses based on ribosomal DNA have placed Laurilia in the family Bondarzewiaceae, closely related to Heterobasidion. usda.govresearchgate.net Morphologically, Laurilia sulcata is characterized by its resupinate to effuse-reflexed basidiocarps, a smooth to tuberculate hymenophore, and a trimitic hyphal system. usda.govpsms.org
| Taxonomic Classification of Laurilia sulcata |
| Kingdom |
| Division |
| Class |
| Order |
| Family |
| Genus |
| Species |
Ecological Niche and Environmental Factors Influencing Metabolite Production
Laurilia sulcata is a saprotrophic fungus, primarily found on fallen wood of coniferous trees such as Abies (fir) and Picea (spruce), where it causes white rot. redlist.info It has a wide distribution across Eurasia and North America, often associated with old-growth boreal and temperate forests. redlist.inforesearchgate.net The fungus plays a role in wood decomposition and nutrient cycling within these ecosystems. researchgate.net
The production of secondary metabolites in fungi, like this compound in Laurilia sulcata, is influenced by a variety of environmental factors. maxapress.comcabidigitallibrary.org These can include:
Nutrient Availability: The composition of the growth medium, including the sources of carbon and nitrogen, can significantly impact metabolite synthesis. longdom.org
Temperature and pH: Optimal temperature and pH conditions are crucial for fungal growth and the enzymatic reactions involved in secondary metabolism. mdpi.com
Biotic Interactions: Interactions with other microorganisms or host plants can trigger the production of specific metabolites as a defense mechanism. longdom.org
Stress Factors: Abiotic stressors such as light, drought, or the presence of certain chemicals can also influence the metabolic pathways of the fungus. maxapress.comresearchgate.net
Advanced Spectroscopic and Diffraction Based Methodologies for Sulcatine G Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentpsu.edursc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Sulcatine G. Through a series of one- and two-dimensional experiments, the precise arrangement of protons and carbons within the molecule was determined.
High-Resolution ¹H NMR Spectroscopy and Chemical Shift Analysis
The ¹H NMR spectrum of this compound provided initial crucial information about the proton environment within the molecule. The spectrum revealed the presence of three methyl groups bonded to quaternary carbons, as they appeared as singlets. The disappearance of resonances at δ 3.61 and 4.11 upon the addition of D₂O confirmed the presence of one primary and one secondary hydroxyl group.
Detailed analysis of the ¹H NMR spectrum, including chemical shifts (δ) and coupling constants (J), allowed for the assignment of specific protons to their respective positions in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| 1-H₂ | 4.47, 4.21 |
| 3-H | 4.25 |
| OH | 3.61, 4.11 |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The broad-band ¹H-decoupled ¹³C NMR spectrum of this compound displayed 15 distinct signals, which were assigned with the aid of DEPT experiments. These signals corresponded to three methyl groups, five methylene (B1212753) groups, three methine groups, three quaternary sp³-hybridized carbon atoms, and one carbonyl carbon atom. A key piece of evidence for the presence of a cyclobutane (B1203170) ring was the direct (¹³C, ¹H) coupling constant of 135 Hz observed for both the C-5 and C-6 carbons in the fully ¹H-coupled ¹³C NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-11 | Data not available |
| C-12 | Data not available |
| C-13 | Data not available |
| C-14 | Data not available |
| C-15 | Data not available |
| Carbonyl C | Data not available |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistrypsu.edursc.orgrsc.org
Two-dimensional (2D) NMR experiments were instrumental in assembling the complete structure of this compound. rsc.orgrsc.org
COSY (Correlation Spectroscopy): This experiment established proton-proton coupling correlations, helping to identify adjacent protons within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were revealed by HMBC experiments. A significant three-bond interaction observed between C-5 and 3-H with a coupling of 5 Hz provided further confirmation of the proposed structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was crucial for determining the relative stereochemistry of the molecule. Based on the assumption that C-9 has the S* configuration, the relative configuration of this compound was determined to be 3S, 4S, 7R, 9S, 13R*.
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Analysispsu.edu
Electron impact mass spectrometry (EI-MS) was employed to determine the molecular weight and formula of this compound. The molecular ion peak (M⁺) was observed at m/z 252, which, in conjunction with elemental analysis, established the molecular formula as C₁₅H₂₂O₃. The mass spectrum also showed two prominent peaks at m/z 221 and 193, which were attributed to the sequential loss of a CH₂OH group and a CO group from the C-4 side-chain, providing valuable information about the molecule's fragmentation pathways.
X-ray Crystallography for Definitive Absolute Configuration and Stereochemical Assignmentresearchgate.net
While initial structural elucidation relied heavily on NMR, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.demit.eduresearchgate.net For this compound, its total synthesis was achieved, and it is through such synthetic efforts combined with crystallographic analysis of key intermediates or the final product that the absolute stereochemistry can be unequivocally confirmed. acs.orgnih.gov The process involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal. thieme-connect.de This technique allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby establishing its absolute configuration. mit.edu
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation) in Stereoisomer Differentiationpsu.edu
Chiroptical techniques are essential for differentiating between stereoisomers. This compound was reported as an oil with a specific optical rotation of [α]D +44.5 (c 0.15, CHCl₃), indicating its chiral nature. Electronic Circular Dichroism (ECD) is another powerful chiroptical method that provides information about the stereochemistry of a molecule by measuring its differential absorption of left and right circularly polarized light. researchgate.netcas.cztaylorfrancis.com By comparing the experimental ECD spectrum of a natural product with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net
Biosynthesis of Sulcatine G: Pathways, Enzymes, and Genetic Determinants
Proposed Biosynthetic Pathway from Isoprenoid Precursors
The biosynthesis of virtually all terpenoids, including sesquiterpenes like Sulcatine G, originates from simple five-carbon building blocks. nih.govmdpi.com The journey from these fundamental units to a complex polycyclic structure involves a series of precisely controlled enzymatic reactions.
Role of Farnesyl Diphosphate (B83284) and Initial Cyclization Events
The biosynthesis begins with the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) pathway in fungi. nih.govmdpi.com Farnesyl diphosphate synthase (FPPS), a key enzyme in isoprenoid metabolism, catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the 15-carbon intermediate, (2E,6E)-farnesyl diphosphate (FPP). mdpi.commdpi.com FPP is a critical branch-point intermediate, serving as the direct precursor for the synthesis of all sesquiterpenes. wikipedia.orgresearchgate.net
The crucial step initiating the formation of the polycyclic core is the ionization of FPP, where the diphosphate group is eliminated to form a farnesyl carbocation. This highly reactive intermediate is then captured and guided by a terpene cyclase enzyme. The biosynthesis of the protoilludane framework proceeds through a 1,11-cyclization of FPP, leading to the formation of a humulyl cation. nih.gov This cation is a common intermediate for a wide variety of sesquiterpenoid skeletons. nih.gov
Enzymatic Transformations Leading to the Protoilludene Skeleton
Following the initial cyclization to the humulyl cation, a subsequent enzyme-catalyzed cyclization and rearrangement cascade occurs within the active site of a terpene cyclase. This cascade transforms the 11-membered humulene (B1216466) ring into the characteristic 5/6/4-fused ring system of the protoilludanes. nih.govresearchgate.net The primary product of this cyclization is often the hydrocarbon scaffold Δ⁶-protoilludene. researchgate.net Fungal enzymes, such as Agr6 and Agr7, have been identified to synthesize Δ⁶-protoilludene directly from FPP, demonstrating this key transformation. researchgate.net This protoilludane skeleton serves as the foundational structure that undergoes further modifications to yield a diverse array of natural products, including this compound. nih.gov
Post-Cyclization Modifications and Rearrangements to the this compound Skeleton
This compound is distinguished by its rearranged protoilludane skeleton. dokumen.pub After the formation of the core Δ⁶-protoilludene framework, a series of tailoring reactions are necessary to arrive at the final structure of this compound. These modifications are believed to involve skeletal rearrangements and oxidation events. While the exact sequence and the enzymes responsible have not been definitively characterized for this compound, the transformation from the protoilludane core would necessitate complex bond migrations and ring contractions to form the unique bicyclic system seen in this compound. nih.gov These rearrangements are likely catalyzed by specialized enzymes, potentially involving further carbocationic intermediates stabilized within an enzyme's active site. Additionally, the hydroxyl group present in this compound is introduced by tailoring enzymes, most commonly cytochrome P450 monooxygenases, which are known to functionalize terpene scaffolds. mdpi.com
Identification and Characterization of Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on the chromosome. am-online.orgfrontiersin.org These biosynthetic gene clusters (BGCs) often contain the gene for the terpene cyclase that creates the carbon skeleton, as well as genes for tailoring enzymes like cytochrome P450s and other oxidoreductases, and sometimes transporters for exporting the final product. frontiersin.orgnih.gov
While BGCs for numerous fungal terpenoids have been identified and characterized, the specific biosynthetic gene cluster responsible for this compound production in Laurilia sulcata has not yet been reported in the scientific literature. Its discovery would be a crucial step in fully elucidating the biosynthetic pathway, allowing for the definitive identification of all the enzymes involved and enabling heterologous expression studies to confirm their functions.
Enzymological Studies of Key Biosynthetic Steps (e.g., Terpene Cyclases, Oxidoreductases)
The biosynthesis of this compound is dependent on the coordinated action of several classes of enzymes.
Terpene Cyclases (Terpene Synthases) : These enzymes are responsible for the most complex reactions in biology, transforming linear, achiral precursors like FPP into complex polycyclic hydrocarbon skeletons. nih.gov They function as molecular templates, binding the flexible FPP substrate in a specific conformation to initiate and control a complex carbocation-driven cyclization cascade, ultimately yielding a specific terpene product like Δ⁶-protoilludene. nih.govbeilstein-journals.org The functional analysis of terpene cyclases, including those that are membrane-bound, is an active area of research. nih.gov
Oxidoreductases : This broad class of enzymes catalyzes oxidation-reduction reactions. wikipedia.orgresearchgate.net In terpenoid biosynthesis, they act as tailoring enzymes, decorating the core hydrocarbon skeleton with functional groups, which is critical for the final structure and biological activity of the molecule. taylorandfrancis.com Cytochrome P450 monooxygenases are a prominent family of oxidoreductases in fungal secondary metabolism, responsible for introducing hydroxyl groups through the insertion of an oxygen atom into C-H bonds. mdpi.com The hydroxylation step in the biosynthesis of this compound is presumed to be carried out by such an enzyme.
Chemoenzymatic and Synthetic Biology Approaches to Biosynthetic Elucidation
Modern biochemical research often employs a combination of chemical synthesis and enzymatic catalysis to unravel complex biosynthetic pathways.
Chemoenzymatic synthesis involves using chemically synthesized intermediates as substrates for enzymes to test specific proposed steps in a biosynthetic pathway. nih.gov For instance, a chemically synthesized protoilludene derivative could be fed to a cell-free extract of Laurilia sulcata or to a purified candidate enzyme to see if it is converted to this compound or a related intermediate. This approach can provide powerful evidence for a proposed biosynthetic transformation. nih.gov
Synthetic biology offers another powerful toolset. A candidate BGC, once identified, can be transferred and expressed in a heterologous host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, which does not normally produce the compound. beilstein-journals.org Successful production of this compound in the host would confirm the function of the BGC. Furthermore, individual genes from the cluster can be deleted or expressed separately to pinpoint the function of each enzyme in the pathway, from the initial cyclization to the final tailoring and rearrangement steps.
Data and Compound Tables
Table 1: Proposed Biosynthetic Intermediates and Key Enzymes
| Intermediate | Precursor(s) | Key Enzyme Class | Function |
|---|---|---|---|
| Farnesyl Diphosphate (FPP) | IPP, DMAPP | Isoprenyl Diphosphate Synthase (FPPS) | Forms the C15 precursor for sesquiterpenes. mdpi.commdpi.com |
| Humulyl Cation | FPP | Terpene Cyclase | Initiates the cyclization cascade. nih.gov |
| Δ⁶-Protoilludene | Humulyl Cation | Terpene Cyclase | Forms the core 5/6/4 fused-ring skeleton. nih.govresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopentenyl Diphosphate (IPP) |
| Dimethylallyl Diphosphate (DMAPP) |
| Farnesyl Diphosphate (FPP) |
Chemical Synthesis of Sulcatine G and Analogs: Strategies and Methodologies
Retrosynthetic Analysis and Key Strategic Disconnections for the Tricyclic Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of "disconnections." For the complex tricyclic core of Sulcatine G, several key strategic disconnections have been identified to simplify the synthetic pathway.
The primary disconnection strategy often involves breaking the bonds of the fused ring system to reveal more manageable monocyclic or acyclic precursors. A common approach is the disconnection of the cyclobutane (B1203170) ring, which can be retrosynthetically derived from a [2+2] photocycloaddition of a suitable diene. This simplifies the target to a bicyclic or even a monocyclic intermediate.
Another key disconnection strategy focuses on the cyclopentane (B165970) ring. This can be envisioned as being formed through an intramolecular aldol (B89426) condensation or a radical cyclization of an appropriately functionalized precursor. This approach breaks the tricyclic system into a bicyclic structure containing the cyclohexane (B81311) and cyclobutane rings.
Finally, disconnection of the cyclohexane ring can be considered. This might involve a Diels-Alder reaction as a key forward step, where a diene and a dienophile combine to form the six-membered ring. This retrosynthetic step would lead to a simplified bicyclic or acyclic precursor.
A notable retrosynthetic analysis for a related tricyclic system, the protoilludane skeleton, identified a tricyclic ketone as an advanced precursor. This ketone, containing the core structure, was further disconnected, highlighting the importance of strategically placed functional groups to facilitate key bond-forming reactions. researchgate.net Similarly, for other complex natural products, computer-assisted retrosynthesis has been employed to identify strategic bond disconnections, such as a Diels-Alder reaction to form a tricyclic core from a monocyclic precursor. nsf.gov
| Disconnection Strategy | Key Forward Reaction | Resulting Precursor Type |
| Cyclobutane Ring Disconnection | [2+2] Photocycloaddition | Bicyclic/Monocyclic Diene |
| Cyclopentane Ring Disconnection | Intramolecular Aldol/Radical Cyclization | Bicyclic (Cyclohexane-Cyclobutane) |
| Cyclohexane Ring Disconnection | Diels-Alder Reaction | Bicyclic/Acyclic |
Development of Total Synthesis Approaches for Racemic this compound
The initial synthetic efforts towards this compound focused on constructing the racemic form of the molecule. These approaches were instrumental in validating the proposed structure and establishing viable routes to the complex tricyclic core.
A pivotal step in many total syntheses of this compound is the construction of the four-membered cyclobutane ring. A frequently employed and effective method is the intramolecular [2+2] photocycloaddition. This reaction involves the irradiation of a diene precursor with UV light, leading to the formation of the strained cyclobutane ring. The regioselectivity and stereoselectivity of this reaction are critical and are often controlled by the geometry of the starting diene.
One of the first total syntheses of racemic this compound utilized such a photochemical [2+2] cycloaddition as a key step. rsc.org This strategy has also been successfully applied in the synthesis of other complex natural products containing cyclobutane rings.
Once the cyclobutane ring is in place, the subsequent formation of the fused cyclopentane and cyclohexane rings is required to complete the tricyclic core. Various synthetic methodologies have been employed to achieve this.
The formation of the cyclopentane ring often involves an intramolecular cyclization of a precursor attached to the cyclobutane scaffold. This can be achieved through reactions such as aldol condensations, radical cyclizations, or transition-metal-catalyzed processes.
The construction of the six-membered cyclohexane ring can be accomplished either before or after the formation of the other two rings. If constructed beforehand, a Diels-Alder reaction is a powerful tool. Alternatively, if the five- and four-membered rings are already fused, the cyclohexane ring can be formed through annulation strategies, which involve the addition of a new ring onto an existing one.
The synthesis of racemic this compound and its analogs has relied on a diverse array of chemical reactions and reagents. Beyond the key ring-forming reactions, other important transformations include:
Wittig Reaction: Used to form carbon-carbon double bonds, which can be precursors for cycloaddition reactions or can be further functionalized.
Grignard Reaction: Employed for the formation of carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group.
Oxidation and Reduction Reactions: A variety of oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., NaBH4, LiAlH4) are used to manipulate the oxidation states of functional groups throughout the synthesis.
Protection and Deprotection of Functional Groups: Protecting groups are often necessary to mask reactive functional groups while other parts of the molecule are being modified. Common protecting groups include those for alcohols (e.g., silyl (B83357) ethers) and carbonyls (e.g., acetals).
A synthetic approach towards the related protoilludane skeleton utilized a Wittig reaction to furnish an exocyclic olefin, which was then subjected to a thallium(III)-mediated ring expansion. researchgate.net
| Reaction Type | Purpose | Example Reagents |
| [2+2] Photocycloaddition | Cyclobutane ring formation | UV light |
| Diels-Alder Reaction | Cyclohexane ring formation | Heat or Lewis acid catalyst |
| Wittig Reaction | Alkene synthesis | Ylide (e.g., Ph3P=CH2) |
| Grignard Reaction | C-C bond formation | RMgX |
| Swern Oxidation | Alcohol to aldehyde/ketone | Oxalyl chloride, DMSO, triethylamine |
| Reduction with NaBH4 | Ketone/aldehyde to alcohol | Sodium borohydride |
Formation of Fused Cyclopentane and Cyclohexane Rings
Enantioselective Total Synthesis of this compound
Following the successful racemic syntheses, the focus shifted to the more challenging enantioselective total synthesis of this compound. This requires the introduction of chirality in a controlled manner to produce a single enantiomer of the natural product.
One of the most effective strategies for enantioselective synthesis is the "chiral pool" approach. This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is then transferred throughout the synthetic sequence to the final target molecule.
For the enantioselective total synthesis of this compound, a chiral pool strategy starting from a naturally occurring chiral molecule has been successfully implemented. This approach obviates the need for a chiral resolution step or an asymmetric catalyst, often leading to a more efficient and elegant synthesis.
For instance, the enantioselective construction of the tricyclic core of Hirsutellone B, a related complex natural product, commenced with (R)-(+)-citronellal, a readily available chiral starting material. nih.gov This demonstrates the power of the chiral pool strategy in accessing complex, stereochemically defined molecules. Similarly, the enantioselective total synthesis of various ent-pimaranes was achieved using a strategy that involved a Sharpless asymmetric dihydroxylation to set the initial stereochemistry. acs.org
Asymmetric Synthetic Methodologies (e.g., Rh-mediated C-H insertion, Intramolecular Alkylation, [2+2] Photocycloaddition)
The asymmetric synthesis of (+)-Sulcatine G has been achieved through several innovative strategies that construct the key carbocyclic framework. A central feature of this natural product is its densely functionalized, enantiomerically pure cyclobutane ring. acs.orgnih.gov
Rh-mediated C-H Insertion and Intramolecular Alkylation
A notable total synthesis of (+)-Sulcatine G employs a novel strategy for building the bicyclic ring system. acs.orgnih.govresearchgate.net This approach combines a rhodium-mediated intramolecular C-H insertion with a subsequent intramolecular alkylation. acs.orgnih.gov The synthesis commences with an enantiomerically enriched α-diazo-β-keto ester, which undergoes a Rh₂(oct)₄ catalyzed C-H insertion reaction. nih.gov This step proceeds with complete retention of stereochemistry to form a key cyclopentanone (B42830) intermediate. nih.gov This transformation is a powerful method for creating carbon-carbon bonds by activating otherwise inert C-H bonds, and its application in the synthesis of natural products has been a subject of significant study. researchgate.net Following the C-H insertion, an intramolecular alkylation step is used to close the second ring, completing the bicyclic core of this compound. acs.orgnih.govresearchgate.net
[2+2] Photocycloaddition
The [2+2] photocycloaddition represents one of the most powerful and widely used methods for constructing cyclobutane rings, which are pivotal structures in many biologically active molecules. wisc.edusci-hub.seacs.org This reaction, involving the union of two olefinic components, rapidly assembles complex molecular architectures, often with high regio- and stereoselectivity. sci-hub.seresearchgate.net In the context of this compound and related natural products like kelsoene, asymmetric [2+2] photocycloaddition has been a key strategy. sci-hub.sewisc.edu
For simple, unconjugated aliphatic alkenes, direct photoexcitation is often inefficient. wisc.edu A significant advancement has been the use of copper(I) catalysts, such as copper(I) triflate (CuOTf), in what is known as the Salomon-Kochi reaction. wisc.eduresearchgate.netnih.gov This method involves the formation of a 2:1 alkene-copper complex that can be excited with UV light to trigger the cycloaddition. wisc.edu An improved catalyst system, using bench-stable precursors and a weakly coordinating SbF₆⁻ counteranion, has demonstrated superior reactivity and stability, expanding the scope of this reaction to sterically hindered substrates. nih.gov This enhanced catalyst was successfully used to prepare the core of this compound in a 98% yield, a significant improvement over the standard [Cu(OTf)]₂•benzene catalyst. nih.gov
Table 1: Comparison of Catalyst Systems in the [2+2] Photocycloaddition for this compound Core Synthesis An interactive data table comparing the efficiency of different catalysts in the key photocycloaddition step.
| Catalyst System | Substrate | Product Yield | Reference |
|---|---|---|---|
| [Cu(OTf)]₂•benzene | Substituted alkene | <5% | nih.gov |
| Cu(I) with SbF₆⁻ counteranion | Substituted alkene | 98% | nih.gov |
Stereochemical Control and Diastereoselectivity in Multi-Step Sequences
Achieving the correct relative and absolute stereochemistry is paramount in the total synthesis of complex molecules like this compound. Stereochemical control is the precise management of the three-dimensional arrangement of atoms during a chemical reaction. beilstein-institut.deox.ac.uk In a multi-step synthesis, the stereochemistry established in an early step can dictate the outcome of subsequent reactions, a process known as diastereoselective synthesis. chemistrydocs.comwilliams.edu
In the synthesis of (+)-Sulcatine G via C-H insertion, the stereochemical outcome is tightly controlled. The rhodium-catalyzed intramolecular C-H amination and insertion reactions are known to proceed without racemization, meaning the stereochemistry of the starting chiral material is perfectly transferred to the product. nih.gov The enantiospecific C-H insertion ensures that the cyclopentanone intermediate is formed as a single enantiomer, which is crucial for the subsequent construction of the final target molecule. scribd.com
Similarly, in syntheses utilizing [2+2] photocycloaddition, controlling diastereoselectivity is critical. researchgate.net This can be achieved by using a chiral auxiliary—a removable chiral unit attached to the substrate—or by leveraging a pre-existing stereocenter within the molecule to direct the approach of the incoming reactant to one face of the molecule over the other. wisc.eduresearchgate.net For example, an asymmetric total synthesis of the related sesquiterpene (–)-sulcatine G was achieved using a facially selective [2+2] photocycloaddition as a key step. wisc.edu The conformational preferences of the substrates and intermediates, governed by steric and electronic factors, play a crucial role in determining which diastereomer is preferentially formed. ox.ac.ukchemistrydocs.com The development of strategies that enable precise stereochemical control over nitrogen-containing stereocenters, for example, has become an essential goal in organic chemistry, often relying on stereospecific cross-coupling reactions where the configuration of the starting material is retained or inverted predictably. nih.gov
Divergent Synthesis and Modular Approaches for Analog Generation
Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds, or analogs. acs.orgbeilstein-journals.org This contrasts with a linear synthesis, which targets a single product. This approach is highly efficient for exploring structure-activity relationships in drug discovery and chemical biology. nih.gov It relies on a modular design, where different building blocks or "modules" can be combined or modified in the late stages of a synthetic sequence. ownerteamconsult.comyoutube.comvfunction.com
The synthetic routes established for this compound are amenable to divergent and modular approaches for generating analogs. The key intermediates, such as the bicyclic ketone formed from the Rh-mediated C-H insertion/alkylation sequence or the cyclobutane core from the photocycloaddition, serve as ideal branching points. acs.orgnih.gov From these central scaffolds, various functional groups could be introduced or modified.
For instance, a strategy analogous to a reported synthesis of ent-pimaranes could be applied. acs.org In that work, a late-stage synthetic branching point was established, allowing for selective functional group manipulations to produce eight different natural products. acs.org Similarly, the ketone functionality in the this compound core could be subjected to a variety of transformations (e.g., reduction, olefination, addition of organometallic reagents) to create a diverse set of analogs. The ester group could be hydrolyzed, reduced, or converted to an amide. This modularity allows chemists to systematically alter specific parts of the molecule to probe their biological importance. nih.govpcbiochemres.com Such one-pot multi-step syntheses (OPSS) are becoming increasingly sophisticated, allowing for the introduction of reagents and the change of reaction conditions in a stepwise manner to build molecular diversity from a common starting point. nih.gov
Advancements in Synthetic Chemistry Inspired by this compound's Architecture
The pursuit of complex natural products like this compound often drives innovation in synthetic chemistry by exposing the limitations of current methods and inspiring the development of new ones. researchgate.net The synthesis of this compound is a clear example of this, having been associated with at least two significant advancements.
First, the total synthesis reported by Taber and Frankowski introduced a novel and effective strategy for constructing a bicyclic [3.2.0]heptane system through the strategic combination of a Rh-mediated intramolecular C-H insertion followed by an intramolecular alkylation. acs.orgnih.govoregonstate.edu This provided a new solution for the construction of this challenging structural motif.
Preclinical Investigation of Biological Activities and Molecular Mechanisms of Sulcatine G
In Vitro Evaluation of Antifungal Activity
Sulcatine G, a sesquiterpene isolated from the fungus Laurilia sulcata, has been identified as possessing antifungal properties. acs.org Preclinical investigations have focused on characterizing its efficacy against specific fungal strains and understanding its biological action through various in vitro models.
Research has demonstrated that this compound exhibits notable antifungal activity against the fungal species Cladosporium cladosporioides and Cladosporium cucumerinum. acs.org These fungi are significant in different contexts; C. cladosporioides is a very common mold found globally on a variety of materials and is known to cause plant diseases and act as a saprotroph on decaying plant matter. ifyber.comnih.gov C. cucumerinum is the causal agent of scab disease in cucurbit plants like cucumbers and squash, leading to significant crop damage. mdpi.com The activity of this compound against these particular strains highlights its potential as a fungicidal agent. acs.org
To quantify the potency of an antifungal compound like this compound, dose-response characterization is performed using microbial assays. These assays establish the relationship between the concentration of the compound and its inhibitory effect on fungal growth. patsnap.com Key parameters determined from these assays include the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism over a specific period. wellcomeopenresearch.org It is a primary measure of a compound's potency. Methodologies for determining MIC, such as broth microdilution, are standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. ifyber.comreviberoammicol.com The MFC is the lowest concentration that results in microbial death. sciencepublishinggroup.com
While the antifungal activity of this compound against C. cladosporioides and C. cucumerinum has been reported, specific MIC or MFC values for this compound are not detailed in the available scientific literature. acs.org However, studies on other related sulcatine compounds isolated from the same fungus have shown activity at levels as low as 50-100 pg per plate in bioautography tests. nih.gov
Table 1: Key Parameters in Antifungal Dose-Response Assays
| Parameter | Definition | Significance |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of a compound that prevents visible growth of a microorganism. clsi.org | Measures the potency of the antifungal agent (fungistatic effect). wellcomeopenresearch.org |
| Minimum Fungicidal Concentration (MFC) | The lowest concentration of a compound required to kill a particular fungus. reviberoammicol.com | Determines the concentration at which the agent is lethal to the fungus (fungicidal effect). |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect on an organism. patsnap.comtrjfas.org | Characterizes the efficacy and potency of the compound across a range of concentrations. |
This interactive table summarizes the essential parameters used to evaluate antifungal efficacy in microbial assays. Clicking on a parameter will provide more details.
Antifungal agents can induce a variety of microscopic and morphological changes in fungal cells, which can reveal their mechanism of action. frontiersin.org These effects are typically studied using techniques like light microscopy and transmission electron microscopy. mdpi.com Common alterations include damage to the cell wall and plasma membrane, changes in hyphal structure, and disruption of internal organelles. mdpi.comfrontiersin.org For instance, some antifungal compounds cause hyphal swelling, vacuolar depositions, cell wall alterations, or inhibit the transition between yeast and hyphal forms, which is crucial for the virulence of some pathogenic fungi. frontiersin.orgnih.gov
The specific morphological impact of this compound on fungal cells has not been documented in the reviewed literature. A comprehensive investigation would involve exposing fungi like C. cladosporioides to this compound and observing for changes such as altered hyphal growth, abnormal cell shapes, or compromised cell integrity, which would provide insight into its antifungal mechanism. mdpi.comfrontiersin.org
Dose-Response Characterization in Microbial Assays
Exploration of Other Reported Biological Effects in Cellular and Biochemical Models
Beyond its antifungal properties, the broader biological activity profile of this compound remains largely unexplored in the scientific literature. Key areas of preclinical investigation for novel natural compounds include assessing their effects on eukaryotic cells, such as potential antiproliferative activity and the modulation of key cellular signaling pathways.
A critical step in preclinical research is evaluating the cytotoxicity and antiproliferative effects of a compound on various eukaryotic cell lines. nih.govfrontiersin.org This is often accomplished using assays like the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay, which measures cell viability. nih.govscielo.sa.cr Such studies determine if a compound has the potential to inhibit cell growth, a characteristic sought after in anti-cancer drug discovery. mdpi.com
There are no reports in the reviewed scientific literature describing the investigation of this compound for antiproliferative or cytotoxic effects against eukaryotic cell lines. It is important to distinguish this compound, the sesquiterpene from Laurilia sulcata, from "sulcatin," an N-methylpyridinium alkaloid isolated from the marine ascidian Microcosmus vulgaris, which has been reported to have antiproliferative activity. nih.govtrjfas.org These are structurally distinct compounds from different natural sources.
Table 2: Comparison of this compound and Sulcatin
| Feature | This compound | Sulcatin |
|---|---|---|
| Compound Class | Sesquiterpene nih.gov | N-methylpyridinium alkaloid nih.gov |
| Natural Source | Fungus (Laurilia sulcata) acs.org | Ascidian (Microcosmus vulgaris) nih.gov |
| Reported Activity | Antifungal acs.orgnih.gov | Antiproliferative nih.gov |
This interactive table highlights the key differences between this compound and the unrelated compound Sulcatin. Clicking on a feature will provide more details.
Natural products can exert their biological effects by modulating the activity of specific cellular signaling pathways. researchgate.net These pathways, such as the MAPK, NF-κB, and PI3K/Akt pathways, are complex networks that control fundamental cellular processes like proliferation, apoptosis (programmed cell death), and inflammation. researchgate.netoatext.com The ability of a compound to interfere with these pathways is a key area of investigation for developing new therapeutic agents. americanpeptidesociety.orgnih.gov For example, a compound might induce apoptosis in cancer cells by affecting the expression of proteins in the Bcl-2 family or by activating caspases. nih.gov
The molecular mechanisms of this compound have not been elucidated, and there is no information available in the reviewed literature regarding its effects on any defined cellular signaling pathways in eukaryotic cells. researchgate.netnih.gov Research in this area would be necessary to understand the molecular basis of its biological activities and to explore its potential for further development.
Enzyme Inhibition or Activation Profiling
Currently, there is no specific information available in peer-reviewed journals or scientific databases detailing the enzyme inhibition or activation profile of this compound. Although its antifungal activity suggests potential interaction with fungal-specific enzymes, comprehensive screening against a panel of enzymes has not been reported. manuscriptpoint.comresearchgate.netmdpi.comamericanpeptidesociety.orgnih.gov Therefore, data on which enzymes are specifically inhibited or activated by this compound, and the corresponding IC50 or EC50 values, are not available.
| Enzyme Target | Type of Modulation (Inhibition/Activation) | IC50/EC50 (µM) | Source |
| Data not available | Data not available | Data not available | N/A |
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The specific molecular targets of this compound remain to be elucidated. Research on the identification of its binding partners and the characterization of its interactions at a molecular level has not been published.
There are no published studies that have employed binding assays or other target identification strategies, such as affinity chromatography or drug affinity responsive target stability (DARTS), to identify the molecular targets of this compound. revvity.co.jpnih.govnih.govresearchgate.netnih.govnih.gov Consequently, the proteins or other macromolecules that this compound directly binds to in fungal or other cells are unknown.
Without an identified molecular target, biophysical characterization of the interaction between this compound and its target(s) has not been performed. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, which are used to determine binding affinity, kinetics, and thermodynamics, have not been applied to this compound in this context. bioanalysis-zone.comlu.senih.govmdpi.comnih.gov
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | Data not available | N/A | N/A |
| Association Rate (ka) | Data not available | N/A | N/A |
| Dissociation Rate (kd) | Data not available | N/A | N/A |
| Thermodynamic Profile | Data not available | N/A | N/A |
Given the lack of identified molecular targets, analysis of the downstream signaling pathways and biological networks affected by this compound has not been conducted. Methods that analyze changes in gene or protein expression profiles upon treatment with a compound to infer pathway perturbations have not been reported for this compound. nih.govadvaitabio.comdrugtargetreview.comnih.govfrontiersin.orgreactome.org
Biophysical Characterization of this compound-Target Interactions
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While the total synthesis of this compound has been achieved, providing a foundation for the creation of derivatives, formal structure-activity relationship (SAR) studies have not been published. acs.orgnih.govacs.orgethz.ch SAR studies are crucial for identifying the key chemical moieties of a compound that are responsible for its biological activity and for guiding the design of more potent and selective analogs. wikipedia.orggardp.orgnih.govresearchgate.net
The rational design and synthesis of this compound analogs are contingent on the availability of biological data, including identified molecular targets and SAR. pitt.edunih.gov In the absence of such data for this compound, the targeted design and synthesis of derivatives with potentially improved antifungal activity or other desirable properties have not been reported in the scientific literature.
Correlation of Structural Motifs with Observed Biological Responses
The biological activity of protoilludane sesquiterpenoids, the class of compounds to which this compound belongs, is intrinsically linked to their complex three-dimensional structure. The characteristic annulated 5/6/4-ring system serves as the foundational scaffold, with specific functional groups and stereochemistry dictating the potency and selectivity of their biological effects. nih.govwisc.edu While comprehensive biological data for this compound itself is not extensively available, analysis of structurally related protoilludanes allows for the correlation of specific structural motifs with observed antimicrobial and cytotoxic responses.
The presence of an ester group, particularly an aryl ester, is another significant motif associated with the bioactivity of many protoilludane sesquiterpenoids isolated from Armillaria species. nih.govsemanticscholar.org These aryl ester derivatives have demonstrated a range of biological activities, including cytotoxic effects. semanticscholar.orgacs.org The specific nature of the aromatic acid esterified to the sesquiterpene core can modulate the activity. While this compound does not possess an aryl ester, the principles of how such substitutions affect the molecule's properties can be extrapolated.
Furthermore, the stereochemistry of the fused ring system and the substituents is critical. The spatial arrangement of the functional groups affects how the molecule fits into the binding site of a target protein or interacts with a biological membrane. Even minor changes in stereochemistry can lead to significant differences in biological activity. nih.gov The unique ring skeleton of this compound, which may be derived from the contraction of the six-membered ring of a protoilludane sesquiterpenoid, presents a distinct three-dimensional shape that could lead to novel biological activities compared to other members of this class. researchgate.net
The table below summarizes the correlation between structural features of protoilludane sesquiterpenoids and their reported biological activities, providing a framework for predicting the potential bioactivities of this compound.
| Structural Motif | Observed Biological Response | Reference |
| Protoilludane Skeleton (5/6/4-ring system) | Foundation for antimicrobial and cytotoxic activity. | nih.govwisc.edu |
| Polar Functional Groups (Hydroxyl, Carbonyl) | Important for maintaining antimicrobial activity. | nih.gov |
| Bulky/Lipophilic Groups | Can decrease antimicrobial activity. | nih.gov |
| Aryl Ester Moieties | Associated with cytotoxic and antimicrobial activities. | nih.govsemanticscholar.orgacs.org |
| Specific Stereochemistry | Critical for potent biological activity. | nih.gov |
Identification of Key Pharmacophoric Elements for Desired Activities
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. mdpi.com Identifying the key pharmacophoric elements of this compound is essential for understanding its mechanism of action and for the rational design of new, more potent analogues. Given the limited direct research on this compound's biological targets, its pharmacophoric features can be inferred from the structure-activity relationships of closely related and bioactive protoilludane sesquiterpenoids.
Based on the analysis of other antifungal and antimicrobial sesquiterpenoids, several key pharmacophoric features can be proposed for the protoilludane class. These typically include:
Hydrogen Bond Donors and Acceptors: The presence of hydroxyl and carbonyl groups in bioactive protoilludanes suggests their importance as hydrogen bond donors and acceptors, respectively. nih.gov These interactions are crucial for binding to the active sites of enzymes or other protein targets.
Hydrophobic Regions: The carbocyclic core of the protoilludane skeleton provides a significant hydrophobic scaffold. These hydrophobic regions can engage in van der Waals interactions with nonpolar pockets within a biological target. mdpi.com
Defined 3D Spatial Arrangement: The rigid, fused-ring structure of this compound and its congeners places the functional groups in a specific three-dimensional orientation. This precise spatial arrangement is a critical component of the pharmacophore, ensuring a complementary fit to the target.
While some sesquiterpene lactones owe their antifungal activity to an α-methyleno-γ-lactone group, this feature is not present in this compound. mdpi.com Therefore, its potential antifungal activity, as suggested by its classification under "Antifungal Agents" in some databases, would rely on a different set of pharmacophoric elements. nih.gov
For protoilludanes, the key pharmacophoric elements for potential antifungal or cytotoxic activity likely consist of a specific combination of hydrogen bonding features and hydrophobic regions distributed across the unique 5/6/4-fused ring system. A hypothetical pharmacophore model for a protoilludane sesquiterpenoid is presented below.
| Pharmacophoric Feature | Potential Role in Biological Activity |
| Hydrogen Bond Acceptor (e.g., carbonyl oxygen) | Interaction with hydrogen bond donor residues in a target protein. |
| Hydrogen Bond Donor (e.g., hydroxyl group) | Interaction with hydrogen bond acceptor residues in a target protein. |
| Hydrophobic Core (fused ring system) | Binding to hydrophobic pockets of a target protein. |
| Specific Stereocenters | Defining the precise 3D geometry required for optimal target binding. |
The development of a detailed pharmacophore model for this compound would require further experimental data, including the identification of its specific molecular targets and quantitative structure-activity relationship (QSAR) studies with a series of analogues. Such a model would be invaluable for virtual screening efforts to identify new compounds with similar biological activities and for the rational design of novel therapeutic agents based on the this compound scaffold. eco-vector.com
Future Research Directions and Translational Perspectives for Sulcatine G
Advancements in Biosynthetic Engineering for Enhanced Production or Diversity
The native production of Sulcatine G in Laurilia sulcata provides a foundational blueprint for its biosynthesis. However, natural production systems are often not optimal for large-scale generation of a target compound. nih.gov Future research will likely focus on applying synthetic biology and biosynthetic engineering techniques to improve the yield and accessibility of this compound and its precursors.
A primary step involves identifying and characterizing the biosynthetic gene cluster (BGC) responsible for this compound production in its native host. asm.org Modern genome mining tools can facilitate the identification of genes encoding key enzymes, such as terpene synthases and cytochrome P450 monooxygenases, which are presumed to be involved in constructing the complex carbocyclic core and installing oxygen functionalities. frontiersin.org
Once the BGC is identified, several strategies can be employed for enhanced production:
Heterologous Expression: The entire BGC can be transferred and expressed in a more genetically tractable and industrially robust host organism, such as Saccharomyces cerevisiae (baker's yeast) or specific strains of bacteria like Escherichia coli. asm.org This approach decouples the production of this compound from the slow growth and complex culture conditions of its native fungal producer.
Pathway Refactoring and Optimization: The expression levels of key genes within the BGC can be fine-tuned. For example, promoters can be swapped, and ribosome binding sites can be engineered to optimize protein expression and maximize metabolic flux towards this compound.
Precursor Engineering: The production of the fundamental building block for sesquiterpenes, farnesyl pyrophosphate (FPP), can be enhanced in the heterologous host by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway. mdpi.com
Furthermore, biosynthetic engineering offers pathways to generate structural diversity. By selectively inactivating or modifying genes within the BGC (e.g., those encoding tailoring enzymes like hydroxylases or oxidases), it may be possible to produce novel analogs of this compound that are not accessible through traditional synthesis. helmholtz-hips.de This "mutasynthesis" approach could yield a library of related compounds for structure-activity relationship (SAR) studies.
Innovative Synthetic Methodologies for Accessing Structurally Complex Analogs
The total synthesis of this compound has been achieved, confirming its absolute configuration and demonstrating the feasibility of its chemical construction. acs.orgrsc.orgnih.gov Key strategies have included intramolecular [2+2] photocycloaddition reactions to form the strained cyclobutane (B1203170) ring and rhodium-mediated C-H insertion. acs.orgnih.gov Future synthetic efforts will likely focus on developing more efficient, scalable, and divergent routes to not only this compound itself but also to a wide array of structurally complex analogs that are inaccessible through biosynthetic means.
Innovations in this area could include:
Late-Stage C-H Functionalization: Modern methods for carbon-hydrogen (C-H) bond activation could allow for the direct modification of the this compound scaffold at positions that are traditionally unreactive. acs.orgedelris.com This would enable the rapid generation of derivatives with diverse functional groups, such as halogens, amines, or alkynes, providing a powerful tool for probing SAR and developing new chemical entities. nih.gov
Divergent Total Synthesis: Designing synthetic routes that build a common, advanced intermediate from which multiple analogs can be synthesized is a powerful strategy. acs.org This "diverted total synthesis" approach would be highly valuable for systematically exploring the chemical space around the this compound core. acs.org
Flow Chemistry: The use of continuous flow reactors could improve the safety, efficiency, and scalability of key synthetic steps, particularly for reactions that are difficult to control in batch processes, such as photochemical reactions or those involving highly reactive intermediates. acs.org
These advanced synthetic methodologies will be crucial for creating analogs with modified ring systems, altered stereochemistry, and diverse functional group appendages, which are essential for optimizing biological activity and pharmacokinetic properties.
Comprehensive Systems Biology Approaches to Uncover Global Biological Effects
While this compound is known to possess antifungal activity, its full biological impact remains largely unexplored. acs.orgrsc.org A comprehensive systems biology approach can provide a holistic view of how this compound affects cellular networks, potentially revealing its mechanism of action and identifying new therapeutic applications. researchgate.netuq.edu.au
By treating a model organism (e.g., a fungal pathogen or a human cell line) with this compound, researchers can monitor global changes at multiple molecular levels:
Transcriptomics (RNA-Seq): This technique reveals how this compound alters gene expression across the entire genome, highlighting the cellular pathways and biological processes that are perturbed upon treatment.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering insights into the compound's direct and indirect targets. nih.gov
Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how this compound impacts cellular metabolism. researchgate.net
Integrating these "omics" datasets can help construct a detailed network model of the compound's biological effects. researchgate.net This approach can pinpoint the primary molecular target(s) of this compound, explain the basis for its antifungal activity, and potentially uncover unexpected off-target effects that could be exploited for other diseases. For instance, if this compound is found to modulate pathways related to cell proliferation or inflammation, it could be investigated as a candidate for cancer or autoimmune disorders.
Computational Chemistry and In Silico Modeling for Predictive Design and Target Discovery
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, identify potential biological targets, and guide the design of new compounds with improved activity and selectivity. acs.orgscielo.org.mxnih.gov
For this compound, these approaches can be applied in several ways:
Target Fishing (Reverse Docking): The three-dimensional structure of this compound can be computationally screened against databases of protein structures. frontiersin.orgscielo.org.mx This "target fishing" or reverse docking approach can generate hypotheses about its molecular targets, which can then be validated experimentally. This is particularly useful when the mechanism of action is unknown.
Quantitative Structure-Activity Relationship (QSAR): As analogs of this compound are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then predict the activity of new, unsynthesized analogs, helping to prioritize synthetic efforts.
Molecular Dynamics (MD) Simulations: If a protein target is identified, MD simulations can be used to model the dynamic interactions between this compound and its binding site. frontiersin.orghelmholtz-hips.de This can provide a deeper understanding of the binding mode and help explain how structural modifications might enhance affinity or selectivity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. frontiersin.org This allows for the early identification of potential liabilities, such as poor bioavailability or potential toxicity, guiding the design of derivatives with more drug-like properties.
By integrating computational methods with experimental work, the process of developing this compound from a natural product lead into a potential drug candidate can be significantly accelerated and rationalized. frontiersin.orgacs.org
Potential for Derivatization into New Chemical Entities for Specific Biological Applications
The natural product scaffold of this compound serves as an excellent starting point for derivatization into new chemical entities (NCEs) with tailored biological activities. iipseries.org While natural products often possess potent bioactivity, they rarely have the optimal properties for therapeutic use. asm.org Chemical modification, or derivatization, is a key strategy to improve efficacy, selectivity, and pharmacokinetic profiles. iipseries.org
Future research will likely involve the strategic modification of the this compound core to create a portfolio of specialized compounds:
Structure-Activity Relationship (SAR) Guided Derivatization: Based on data from biological screening of initial analogs, key functional groups and structural motifs responsible for activity can be identified. Subsequent derivatization efforts would focus on modifying these "hotspots" to enhance potency. For example, the hydroxyl and carbonyl groups on this compound are prime candidates for modification.
"Arming" for Target Identification: As mentioned in the context of C-H functionalization, derivatives can be synthesized that incorporate a reactive or reporter tag (e.g., an alkyne or biotin). nih.gov These "armed" probes can be used in chemical biology experiments, such as activity-based protein profiling (ABPP), to covalently label and identify the cellular targets of this compound. nih.gov
Improving "Drug-like" Properties: Derivatization can be used to address liabilities identified through in silico or experimental ADMET studies. For instance, adding polar groups might improve solubility, while modifying metabolically labile sites could increase stability in vivo.
Through thoughtful derivatization, the inherent biological activity of this compound can be fine-tuned and optimized, transforming a fascinating natural product into a potential lead for a specific therapeutic application, such as a novel antifungal agent. iipseries.orgbohrium.com
Q & A
Basic: What methodological approaches are recommended for determining the molecular structure of Sulcatine G?
To characterize this compound, employ a multi-technique strategy:
- Spectroscopic analysis : Use NMR (1H/13C, 2D-COSY/HMBC) to map carbon-hydrogen frameworks and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula; tandem MS (MS/MS) identifies fragmentation patterns.
- Chromatographic validation : Compare retention times and UV profiles with reference standards via HPLC-DAD to rule out impurities .
- X-ray crystallography (if crystalline): Resolves absolute configuration .
Note: Cross-validate results with literature on structurally related alkaloids to identify deviations.
Basic: How can researchers establish the purity of this compound for in vitro assays?
Purity validation requires orthogonal methods:
- HPLC-UV/ELSD : Use ≥95% purity thresholds with three distinct solvent systems (e.g., C18, HILIC, chiral columns) .
- Thermal analysis : DSC (differential scanning calorimetry) detects polymorphic impurities; TGA (thermogravimetric analysis) quantifies residual solvents .
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios (±0.3% tolerance) .
Caution: Purity thresholds must align with assay requirements (e.g., IC50 studies demand ≥98% purity).
Advanced: How should contradictory data on this compound’s pharmacological activity (e.g., cytotoxicity vs. neuroprotection) be analyzed?
Address contradictions through:
- Dose-response reevaluation : Test across 5+ logarithmic concentrations to identify biphasic effects (e.g., hormesis) .
- Cell-line specificity : Compare results in primary vs. immortalized cells (e.g., SH-SY5Y neurons vs. HeLa) .
- Mechanistic profiling : Use phosphoproteomics or RNA-seq to map divergent signaling pathways activated at different doses .
- Meta-analysis : Aggregate datasets from independent labs using random-effects models to assess heterogeneity .
Advanced: What experimental design principles apply to optimizing this compound’s synthetic pathway?
For scalable synthesis:
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, temperature) and identify interactions .
- Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy to prioritize sustainable steps .
- In-line analytics : Use PAT (Process Analytical Technology) like FTIR or Raman spectroscopy for real-time reaction monitoring .
Tip: Compare yield vs. enantiomeric excess (ee) trade-offs using chiral HPLC at each step.
Basic: How to identify gaps in existing literature on this compound’s bioactivity?
Conduct a systematic review:
- Search strategy : Use Boolean operators in PubMed/Scopus: (this compound) AND (antimicrobial, anticancer, pharmacokinetics) .
- PRISMA framework : Screen titles/abstracts, exclude non-peer-reviewed studies, and map evidence hierarchies (e.g., in vivo > in silico) .
- SWOT analysis : Categorize gaps as Strengths (e.g., strong antiviral data), Weaknesses (e.g., limited ADMET studies), Opportunities (e.g., combinatorial therapy), and Threats (e.g., solubility issues) .
Advanced: What strategies resolve discrepancies in this compound’s reported metabolic stability?
Troubleshoot using:
- Interspecies comparisons : Test metabolism in human vs. rodent liver microsomes/S9 fractions .
- Enzyme phenotyping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Structural analogs : Compare half-life differences with methylated/acylated derivatives to pinpoint metabolic soft spots .
- Machine learning : Train models on existing PK data to predict modifications enhancing stability .
Basic: What controls are essential in validating this compound’s mechanism of action?
Include:
- Positive/Negative controls : Use known agonists/inhibitors (e.g., staurosporine for apoptosis assays) and solvent-only groups .
- Off-target checks : Screen against unrelated targets (e.g., GPCR panels) to confirm specificity .
- Genetic validation : CRISPR knockdown/overexpression of putative targets (e.g., Bcl-2 for apoptosis studies) .
Advanced: How to integrate multi-omics data (proteomics, metabolomics) for this compound’s mode-of-action studies?
Adopt a systems biology approach:
- Pathway enrichment : Use tools like STRING or KEGG to cluster proteins/metabolites into functional networks .
- Cross-omics correlation : Apply weighted gene co-expression networks (WGCNA) to link proteomic changes to metabolite fluxes .
- Mechanistic modeling : Build logic-based ODE models to simulate target inhibition effects on cellular outcomes .
Basic: What statistical methods are appropriate for dose-dependent cytotoxicity assays?
Use:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50 .
- ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for ≥3 groups) .
- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude aberrant replicates .
Advanced: How to address batch-to-batch variability in this compound isolation from natural sources?
Mitigate variability via:
- Standardized extraction : Document plant part, collection season, and drying methods .
- Metabolomic profiling : Use LC-MS/MS to batch-screen for co-extracted impurities (e.g., flavonoids, terpenes) .
- Semi-synthesis : Derive this compound from a stable precursor (e.g., tetracyclic intermediate) to reduce natural source reliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
